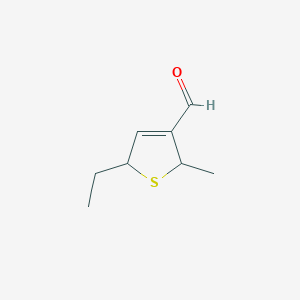
2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide: is a sulfur-containing heterocyclic compound This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing one sulfur atom The compound also features a chlorine atom at the 4-position and a methylene group at the 3-position, along with a 1,1-dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur dichloride, followed by oxidation to introduce the 1,1-dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the 1,1-dioxide group, yielding the corresponding thiopyran derivative.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiopyran derivatives without the 1,1-dioxide group.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development. Researchers investigate its effects on various biological pathways to identify potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. The presence of the thiopyran ring and the 1,1-dioxide group can impart unique biological activities, such as antimicrobial or anticancer effects. Ongoing research aims to identify and optimize derivatives with enhanced efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the sulfur atom in the thiopyran ring can form interactions with metal ions or amino acid residues in enzyme active sites, influencing the enzyme’s catalytic activity. The 1,1-dioxide group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
2H-Pyran, 3,4-dihydro-: A structurally similar compound with an oxygen atom instead of sulfur.
2H-Thiopyran, 3,4-dihydro-: A thiopyran derivative without the chlorine and methylene groups.
2H-Thiopyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: A thiopyran derivative with different substituents.
Uniqueness: The uniqueness of 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide lies in its combination of functional groups. The presence of the chlorine atom, methylene group, and 1,1-dioxide functionality imparts distinct chemical reactivity and biological activity compared to other thiopyran derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61170-20-5 |
|---|---|
Molecular Formula |
C6H7ClO2S |
Molecular Weight |
178.64 g/mol |
IUPAC Name |
4-chloro-5-methylidene-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C6H7ClO2S/c1-5-4-10(8,9)3-2-6(5)7/h2H,1,3-4H2 |
InChI Key |
LRLLCCDVXSEOQT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CS(=O)(=O)CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)

![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)




![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)



![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

